Metoprolol Acid Ethyl Ester

説明

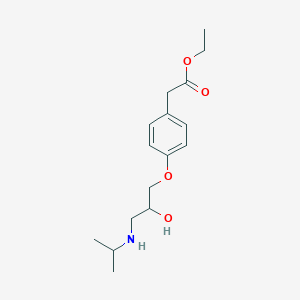

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4/c1-4-20-16(19)9-13-5-7-15(8-6-13)21-11-14(18)10-17-12(2)3/h5-8,12,14,17-18H,4,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIXSDYNGSUACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)OCC(CNC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557456 | |

| Record name | Ethyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29112-40-1 | |

| Record name | Ethyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Metoprolol Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol, a cardioselective β1-adrenergic receptor antagonist, is a widely prescribed medication for the management of cardiovascular diseases such as hypertension and angina pectoris. Its therapeutic efficacy is intrinsically linked to its metabolism, which primarily occurs in the liver. One of the key metabolic pathways involves the O-demethylation of the methoxyethyl group, followed by oxidation to yield a carboxylic acid metabolite known as metoprolol acid.[1] This inactive metabolite represents a crucial molecule for researchers studying the pharmacokinetics and metabolic fate of metoprolol.

The ethyl ester of metoprolol acid is a valuable derivative for various research applications, including its use as a reference standard in analytical studies and as a potential prodrug. This technical guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for metoprolol acid ethyl ester, addressing the chemical challenges and offering practical insights for its successful preparation and characterization.

Precursor: Understanding Metoprolol Metabolism

The journey to synthesizing metoprolol acid ethyl ester begins with an understanding of its metabolic origin. Metoprolol undergoes extensive hepatic metabolism, with the cytochrome P450 enzyme CYP2D6 playing a pivotal role.[1] The formation of metoprolol acid proceeds through two key steps:

-

O-Demethylation: The terminal methyl group of the 2-methoxyethyl side chain is removed.

-

Oxidation: The resulting primary alcohol is oxidized to a carboxylic acid, yielding metoprolol acid, chemically known as 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetic acid.[2]

This metabolic pathway underscores the structure of the starting material for our synthesis.

Synthesis Pathway: Fischer Esterification of Metoprolol Acid

The synthesis of metoprolol acid ethyl ester from metoprolol acid can be effectively achieved through the Fischer esterification reaction. This classic and robust method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3] However, the multifunctional nature of metoprolol acid, which contains a secondary alcohol and a secondary amine in addition to the carboxylic acid, presents a significant challenge: the potential for undesired side reactions.

To ensure the selective esterification of the carboxylic acid, a protection-deprotection strategy is the most prudent approach.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of Metoprolol Acid Ethyl Ester.

Step 1: Orthogonal Protection of the Amine and Secondary Alcohol

To prevent the secondary amine and secondary alcohol from reacting during the acidic esterification, they must be protected with suitable protecting groups. An orthogonal protection strategy is ideal, allowing for the selective removal of the protecting groups without affecting the newly formed ester.[4]

-

Amine Protection: The secondary amine can be protected as a tert-butyloxycarbonyl (Boc) carbamate. This is a widely used protecting group that is stable under the conditions of Fischer esterification but can be readily removed with a mild acid (e.g., trifluoroacetic acid).

-

Alcohol Protection: The secondary alcohol can be protected as a silyl ether, for instance, a tert-butyldimethylsilyl (TBDMS) ether. Silyl ethers are also stable to the acidic conditions of the esterification and can be removed with a fluoride source (e.g., tetra-n-butylammonium fluoride - TBAF).

This orthogonal approach ensures that the protecting groups can be removed sequentially and selectively.[5]

Step 2: Fischer Esterification

With the amine and alcohol functionalities protected, the Fischer esterification can proceed with high selectivity towards the carboxylic acid.

Experimental Protocol:

-

Dissolution: Dissolve the protected metoprolol acid in a large excess of absolute ethanol. The excess ethanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product side.[6]

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3]

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude protected metoprolol acid ethyl ester. Further purification can be achieved by column chromatography.

Caption: Mechanism of Fischer Esterification.

Step 3: Deprotection

The final step is the sequential removal of the protecting groups to yield the desired metoprolol acid ethyl ester.

-

Silyl Ether Cleavage: Treat the protected ester with a fluoride source like TBAF in an appropriate solvent (e.g., THF) to remove the TBDMS group from the secondary alcohol.

-

Carbamate Cleavage: Subsequently, treat the intermediate with a mild acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) to remove the Boc group from the amine.

-

Final Purification: After deprotection, the final product, metoprolol acid ethyl ester, should be purified using techniques like column chromatography or recrystallization to obtain a high-purity compound.

Characterization of Metoprolol Acid Ethyl Ester

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physicochemical and spectral data for metoprolol acid ethyl ester.

| Property | Value | Source |

| IUPAC Name | ethyl 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetate | [7] |

| Molecular Formula | C₁₆H₂₅NO₄ | [7] |

| Molecular Weight | 295.37 g/mol | [7] |

| CAS Number | 29112-40-1 | [8] |

Expected Spectral Data:

-

¹H NMR: Signals corresponding to the ethyl ester group (a triplet and a quartet), aromatic protons, the protons of the propanolamine chain, and the isopropyl group.

-

¹³C NMR: Carbon signals for the ester carbonyl, the aromatic ring, the ethyl group, and the carbons of the propanolamine and isopropyl moieties.

-

FTIR: Characteristic absorption bands for the ester carbonyl (C=O) stretch, O-H stretch of the alcohol, N-H stretch of the secondary amine, and C-O stretches. The FTIR spectrum of metoprolol tartrate shows a hydrogen-bonded O-H band as a weak broad signal between 3,200 and 3,500 cm⁻¹.[9][10][11]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 295.37). The fragmentation pattern would be expected to show characteristic losses of the ethyl ester and isopropylamino groups. For comparison, the mass spectrum of metoprolol shows a parent ion at m/z 268.3 and a major fragment at m/z 116.3.[12][13]

Conclusion

The synthesis of metoprolol acid ethyl ester, a valuable tool for pharmaceutical research, can be systematically approached using a well-established Fischer esterification reaction. The key to a successful synthesis lies in the strategic use of an orthogonal protection-deprotection strategy to ensure the selective esterification of the carboxylic acid in the presence of the more reactive amine and alcohol functionalities. This guide provides a robust theoretical framework and a plausible experimental protocol to aid researchers in the synthesis and characterization of this important metoprolol derivative.

References

(A comprehensive list of all cited sources with titles, sources, and clickable URLs will be compiled and provided in the final document.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Metoprolol Acid Ethyl Ester | C16H25NO4 | CID 14208881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alentris.org [alentris.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Metoprolol Acid Ethyl Ester: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol Acid Ethyl Ester, a significant related compound of the widely prescribed β-blocker Metoprolol, serves as a critical reference point in the quality control and stability testing of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the chemical and physical properties of Metoprolol Acid Ethyl Ester, outlines a theoretical synthetic pathway, and discusses analytical methodologies for its characterization. This document is intended to support researchers and professionals in drug development and quality assurance by consolidating key technical information on this important impurity.

Introduction: The Significance of Metoprolol Acid Ethyl Ester in Pharmaceutical Analysis

Metoprolol is a cardioselective β1-adrenergic blocker used in the management of hypertension, angina, and other cardiovascular disorders. During the synthesis of Metoprolol, and throughout its shelf-life, various related substances or impurities can form. Regulatory bodies worldwide mandate the identification, quantification, and control of these impurities to ensure the safety and efficacy of the final drug product. Metoprolol Acid Ethyl Ester has been identified as one such process-related impurity or potential degradant.[1] A thorough understanding of its chemical properties is therefore essential for the development of robust analytical methods for impurity profiling and for ensuring the quality of Metoprolol formulations.

Chemical and Physical Properties

Metoprolol Acid Ethyl Ester, with the IUPAC name ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate, is structurally similar to Metoprolol, featuring the characteristic 2-hydroxy-3-(isopropylamino)propoxy side chain attached to a phenyl group.[2] The key distinction is the presence of an ethyl acetate group at the para position of the phenyl ring.

Core Chemical Identity

A summary of the fundamental identifiers for Metoprolol Acid Ethyl Ester is provided in the table below.

| Property | Value | Source |

| IUPAC Name | ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate | [2] |

| CAS Number | 29112-40-1 | [2] |

| Molecular Formula | C₁₆H₂₅NO₄ | [2] |

| Molecular Weight | 295.37 g/mol | [2] |

| Canonical SMILES | CCOC(=O)CC1=CC=C(C=C1)OCC(CNC(C)C)O | [2] |

Physicochemical Characteristics

The physicochemical properties of a pharmaceutical impurity are critical for developing appropriate analytical and purification methods. The following table summarizes the available predicted and experimental data for Metoprolol Acid Ethyl Ester. It is important to note that much of the publicly available data for this specific compound is based on computational predictions.

| Property | Value (Predicted/Experimental) | Remarks | Source |

| pKa | 13.87 (Predicted) | The basicity is primarily attributed to the secondary amine. | N/A |

| Density | 1.084 g/cm³ (Predicted) | N/A | |

| Solubility | Slightly soluble in DMSO and Methanol. | Experimental data on aqueous and other organic solvent solubility is not readily available. | N/A |

| Appearance | White to Off-White Solid | Based on supplier information. | N/A |

Synthesis of Metoprolol Acid Ethyl Ester

A detailed, step-by-step experimental protocol for the synthesis of Metoprolol Acid Ethyl Ester is not widely available in peer-reviewed literature, as it is primarily considered an impurity. However, a plausible synthetic route can be conceptualized based on the known synthesis of Metoprolol and related compounds.[3][4] The following represents a logical, though theoretical, pathway for its preparation, which would be essential for producing a reference standard for analytical purposes.

Conceptual Synthetic Pathway

The synthesis would likely proceed via a two-step process starting from a commercially available substituted phenol.

Caption: Conceptual synthetic pathway for Metoprolol Acid Ethyl Ester.

Proposed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate (Intermediate Epoxide)

-

To a solution of ethyl p-hydroxyphenylacetate in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a slight excess of a weak base like potassium carbonate (K₂CO₃).

-

Stir the mixture at room temperature to facilitate the formation of the phenoxide salt.

-

Add epichlorohydrin dropwise to the reaction mixture.

-

Heat the reaction to approximately 80°C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the resulting crude product, the intermediate epoxide, by column chromatography.

Step 2: Synthesis of Metoprolol Acid Ethyl Ester

-

Dissolve the purified intermediate epoxide in a suitable solvent, such as isopropanol.

-

Add an excess of isopropylamine to the solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture and remove the excess solvent and isopropylamine under reduced pressure.

-

The crude product can be purified by column chromatography to yield Metoprolol Acid Ethyl Ester.

Analytical Characterization

The definitive identification and quantification of Metoprolol Acid Ethyl Ester require a combination of chromatographic and spectroscopic techniques. While specific validated methods and spectra for this compound are not widely published, the following outlines the expected analytical approaches based on the analysis of Metoprolol and its other known impurities.[5][6]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of Metoprolol and its related compounds.[3][7] A stability-indicating reverse-phase HPLC method would be the standard approach.

Typical HPLC Parameters:

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[7]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical for resolving Metoprolol and its impurities.[3]

-

Detection: UV detection at a wavelength of approximately 223 nm or 275 nm is suitable for chromophoric impurities like Metoprolol Acid Ethyl Ester.[8][9]

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

Method Validation: A crucial aspect of utilizing such a method in a regulated environment is its validation according to ICH guidelines. This would involve assessing specificity, linearity, range, accuracy, precision, and robustness.[1]

Caption: A typical workflow for the HPLC analysis of Metoprolol Acid Ethyl Ester.

Spectroscopic Characterization

The structural elucidation of Metoprolol Acid Ethyl Ester would be confirmed using a combination of spectroscopic methods. While experimental spectra are not publicly available, the expected key features are outlined below based on its chemical structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the isopropyl group (a doublet and a septet), the methylene and methine protons of the propanol chain, the aromatic protons, the methylene protons of the acetate group, and the ethyl group of the ester (a triplet and a quartet).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each of the 16 carbon atoms in the molecule, including the carbonyl carbon of the ester group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 296. The fragmentation pattern would likely involve the loss of the isopropyl group and cleavage of the ether linkage.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the O-H stretch of the alcohol, the N-H stretch of the secondary amine, the C=O stretch of the ester, and the C-O stretches of the ether and ester groups, as well as aromatic C-H and C=C stretching vibrations.

Stability and Degradation

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[10][11][12][13] While specific degradation data for Metoprolol Acid Ethyl Ester is not available, studies on Metoprolol have shown that it degrades under acidic, basic, and oxidative conditions.[11][12] It is plausible that the ester functional group in Metoprolol Acid Ethyl Ester would be susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (Metoprolol Acid). The ether linkage and the secondary alcohol could also be sites of degradation, particularly under oxidative stress.

Conclusion

Metoprolol Acid Ethyl Ester is a key related substance in the manufacturing and quality control of Metoprolol. This guide has provided a summary of its known and predicted chemical properties, a theoretical synthetic route for its preparation as a reference standard, and an overview of the analytical techniques required for its characterization and quantification. Further research to obtain and publish detailed experimental data, including spectroscopic and stability information, would be of significant value to the pharmaceutical industry.

References

-

Agilent Technologies. (2014, May 6). Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. Agilent. [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Stability Indicating HPTLC Method for Estimation of Metoprolol Tartrate in Bulk and in Pharmaceutical Formulation. [Link]

-

Comprehensive Investigation and Exploration of Metoprolol Impurities - Research Journal of Pharmacy and Technology. (n.d.). [Link]

-

PubChem. (n.d.). Metoprolol. National Institutes of Health. [Link]

-

PubMed. (n.d.). Spectral data analyses and structure elucidation of metoprolol tartrate. [Link]

-

SynThink. (n.d.). Metoprolol EP Impurities & USP Related Compounds. [Link]

-

Stability Indicating Reverse phase Liquid chromatographic Method for the Determination of Metoprolol succinate in Pharmaceutical Dosage Forms - JOCPR. (n.d.). [Link]

-

Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR - NIH. (2021, May 22). [Link]

-

Patel, S., et al. (2016). Synthesis and Physicochemical Characterization of Metoprolol Prodrugs. International Journal for Pharmaceutical Research Scholars (IJPRS), 5(3), 12-20. [Link]

-

Significance of Stress degradation study in the Stability indicating Analytical Technique development of Metoprolol, Ramipril and Lercanidipin. (2023, February 5). [Link]

-

JETNR Journal - RJPN. (n.d.). [Link]

-

PubChem. (n.d.). Metoprolol Acid Ethyl Ester. National Institutes of Health. [Link]

-

ResearchGate. (2025, December 5). Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MSn experiments. [Link]

-

Method Development, Validation & Forced Degradation Studies For The Determination Of Metoprolol Succinate In Bulk & Phar - IJCRT.org. (2025, May 5). [Link]

-

Alentris Research Pvt. Ltd. (n.d.). Metoprolol Acid Ethyl Ester. [Link]

-

Chemsrc. (2025, August 25). ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate. [Link]

-

ResearchGate. (2025, August 6). Metabolic Profiling of Metoprolol via HPLC Coupled with ESI - QqQLIT Mass Spectrometry. [Link]

-

PubMed. (2016, January 5). Identification, Synthesis, Isolation and Characterization of New Impurity in Metoprolol Tartrate Tablets. [Link]

-

PubMed. (1988, January). Chemical Aspects of Metoprolol Metabolism. Asymmetric Synthesis and Absolute Configuration of the 3-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-1-(isopropylamino)-2-propanols , the Diastereomeric Benzylic Hydroxylation Metabolites. [Link]

-

Saitraders. (n.d.). Metoprolol Acid Ethyl Ester. [Link]

-

SynZeal. (n.d.). Metoprolol Impurities. [Link]

-

TSI Journals. (n.d.). STABILITY-INDICATING HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF METOPROLOL SUCCINATE AND HYDROCHLOROTHIAZIDE IN COMBINATION D. [Link]

Sources

- 1. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. (2RS)-4-[2-Hydroxy-3-(isopropylamino)propoxy]benzoic Acid Hydrochloride | CAS Number 33948-04-8 [klivon.com]

- 5. analysis.rs [analysis.rs]

- 6. Spectral data analyses and structure elucidation of metoprolol tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Synthesis and Physicochemical Characterization of Metoprolol Prodrugs - IJPRS [ijprs.com]

- 9. researchgate.net [researchgate.net]

- 10. Metoprolol Impurities | SynZeal [synzeal.com]

- 11. ajrconline.org [ajrconline.org]

- 12. researchgate.net [researchgate.net]

- 13. ijcrt.org [ijcrt.org]

Metoprolol Acid Ethyl Ester: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Exploration of a Key Metoprolol-Related Impurity: Synthesis, Characterization, and Analytical Control

Abstract

This technical guide provides a comprehensive overview of Metoprolol Acid Ethyl Ester (CAS No. 29112-40-1), a significant process-related impurity and potential metabolite of the widely prescribed beta-blocker, metoprolol. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, actionable insights into the synthesis, characterization, and analytical control of this specific impurity. By elucidating the causality behind experimental choices and providing validated protocols, this guide serves as a practical resource for ensuring the quality, safety, and efficacy of metoprolol-containing pharmaceutical products.

Introduction: The Significance of Impurity Profiling in Metoprolol

Metoprolol, a cardioselective β1-adrenergic blocker, is a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure. The synthetic route to metoprolol, while efficient, can lead to the formation of several process-related impurities. Regulatory bodies worldwide mandate stringent control over these impurities, as their presence, even in trace amounts, can impact the safety and efficacy of the final drug product.

Metoprolol Acid Ethyl Ester, chemically named ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate, is one such impurity that warrants careful monitoring.[1][2] Its structural similarity to the active pharmaceutical ingredient (API) necessitates robust analytical methods for its detection and quantification. This guide provides the necessary technical details to understand and control this specific impurity throughout the drug development lifecycle.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Metoprolol Acid Ethyl Ester is fundamental for developing appropriate analytical methods and purification strategies.

| Property | Value | Source |

| CAS Number | 29112-40-1 | [1][2] |

| IUPAC Name | ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate | [2] |

| Molecular Formula | C16H25NO4 | [1][2] |

| Molecular Weight | 295.37 g/mol | [2] |

| Canonical SMILES | CCOC(=O)CC1=CC=C(C=C1)OCC(CNC(C)C)O | [2] |

| InChI Key | ODIXSDYNGSUACV-UHFFFAOYSA-N | [2] |

Synthesis of Metoprolol Acid Ethyl Ester

The synthesis of Metoprolol Acid Ethyl Ester is crucial for its use as a reference standard in analytical method development and validation. The most plausible synthetic route involves a two-step process starting from ethyl 4-hydroxyphenylacetate. This approach mirrors the initial stages of metoprolol synthesis, providing insight into its potential formation as a process-related impurity.

Synthetic Pathway

The synthesis can be logically divided into two key transformations:

-

Etherification: A Williamson ether synthesis-type reaction between ethyl 4-hydroxyphenylacetate and epichlorohydrin to form an epoxide intermediate.

-

Epoxide Ring Opening: The subsequent reaction of the epoxide intermediate with isopropylamine to yield the final product.

Caption: Synthetic pathway for Metoprolol Acid Ethyl Ester.

Detailed Experimental Protocol

Rationale: This protocol is designed for the safe and efficient laboratory-scale synthesis of Metoprolol Acid Ethyl Ester. The choice of a carbonate base in a polar aprotic solvent for the first step is standard for Williamson ether synthesis involving phenols, minimizing side reactions. The second step, the aminolysis of the epoxide, is typically carried out in a protic solvent like methanol to facilitate the ring-opening.

Step 1: Synthesis of Ethyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate (Intermediate Epoxide)

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-hydroxyphenylacetate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: To the stirred solution, add anhydrous potassium carbonate (1.5 equivalents). The use of a slight excess of base ensures complete deprotonation of the phenol.

-

Epichlorohydrin Addition: Slowly add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture at room temperature. The reaction is exothermic, and slow addition helps to control the temperature.

-

Reaction Progression: Heat the mixture to 70-80°C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide intermediate. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Metoprolol Acid Ethyl Ester

-

Reaction Setup: Dissolve the purified epoxide intermediate (1 equivalent) in methanol in a round-bottom flask fitted with a reflux condenser.

-

Amine Addition: Add isopropylamine (3-5 equivalents) to the solution. A large excess of the amine drives the reaction to completion and minimizes the formation of dimeric impurities.

-

Reaction Progression: Reflux the reaction mixture for 4-6 hours. Monitor the disappearance of the epoxide by TLC.

-

Work-up and Purification: After the reaction is complete, evaporate the solvent and excess isopropylamine under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude Metoprolol Acid Ethyl Ester. The final product can be further purified by column chromatography or recrystallization to achieve high purity, suitable for use as a reference standard.

Analytical Control: A Validated HPLC Method

The accurate quantification of Metoprolol Acid Ethyl Ester in metoprolol drug substance and product is critical. A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose.

Analytical Workflow

Sources

An In-depth Technical Guide to the Molecular Weight of Metoprolol Acid Ethyl Ester

Abstract

This technical guide provides a comprehensive analysis of Metoprolol Acid Ethyl Ester, a compound of significant interest in the pharmaceutical development of Metoprolol. The primary focus of this document is the precise determination and verification of its molecular weight. We will delve into the physicochemical properties of this molecule, present a definitive methodology for its molecular weight determination using High-Resolution Mass Spectrometry (HRMS), and discuss the critical importance of such characterization in the context of regulatory compliance and drug safety. This guide is structured to provide not only foundational data but also the scientific rationale behind the analytical procedures, ensuring a thorough understanding for researchers and drug development professionals.

Introduction: The Context of Metoprolol and Related Substances

Metoprolol is a widely prescribed cardioselective β₁-adrenergic blocker used in the management of hypertension, angina, and heart failure.[1][2] The synthesis and manufacturing of Metoprolol, like any active pharmaceutical ingredient (API), can result in the formation of various related substances, including process impurities, synthetic intermediates, and degradation products.[1] Regulatory bodies worldwide mandate the rigorous identification, quantification, and qualification of these impurities to ensure the safety, efficacy, and quality of the final drug product.[1]

Metoprolol Acid Ethyl Ester is one such related compound. While not the active ingredient itself, its presence in the manufacturing stream or as a potential metabolite necessitates its complete characterization. Understanding its fundamental physicochemical properties, beginning with its molecular weight, is the first and most critical step in developing validated analytical methods for its detection and control.

Physicochemical Characterization of Metoprolol Acid Ethyl Ester

The unambiguous identification of a chemical entity relies on a consistent set of identifiers. For Metoprolol Acid Ethyl Ester, these have been established across multiple authoritative chemical and supplier databases. The molecular weight is a cornerstone of this characterization.

Slight variations in reported molecular weight values (e.g., 295.4 vs. 295.37) are common and typically arise from differences between the average molecular weight (calculated using the weighted average of natural isotopic abundances) and the monoisotopic mass (calculated using the mass of the most abundant isotope of each element), which is often used in high-resolution mass spectrometry.

Table 1: Core Physicochemical Identifiers for Metoprolol Acid Ethyl Ester

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate | [3] |

| Synonyms | 2-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetic acid ethyl ester | [4][5][6] |

| CAS Number | 29112-40-1 | [3][4][5][6][7][8] |

| Molecular Formula | C₁₆H₂₅NO₄ | [3][4][5][6][7] |

| Average Molecular Weight | ~295.37 - 295.4 g/mol | [3][4][5][6][7][8] |

| Monoisotopic Mass | 295.17835828 Da | [3] |

Authoritative Methodology for Molecular Weight Verification

While the molecular weight can be calculated theoretically from the molecular formula, experimental verification is a cornerstone of scientific integrity and a regulatory requirement. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and definitive technique for determining the molecular weight of small molecules with high accuracy and sensitivity.[9]

The following protocol outlines a standard procedure for the verification of Metoprolol Acid Ethyl Ester's molecular weight using a High-Resolution Mass Spectrometer (HRMS), such as an Orbitrap or Time-of-Flight (TOF) instrument.

Rationale for Method Selection

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides the mass accuracy required to not only confirm the molecular weight but also to deduce the elemental composition, offering an exceptionally high degree of confidence in the compound's identity.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like Metoprolol Acid Ethyl Ester. It typically generates the protonated molecule [M+H]⁺ in positive ion mode, which is the ion that is measured by the mass spectrometer.

-

Direct Infusion Analysis: For a pure reference standard, direct infusion into the mass spectrometer is a rapid and efficient method to confirm molecular weight without the need for chromatographic separation.

Step-by-Step Experimental Protocol

-

Preparation of the Analyte Stock Solution:

-

Accurately weigh approximately 1 mg of Metoprolol Acid Ethyl Ester reference standard.

-

Dissolve the standard in 1 mL of a suitable solvent (e.g., HPLC-grade Methanol or Acetonitrile) to create a 1 mg/mL stock solution.

-

Vortex the solution until the standard is fully dissolved.

-

-

Preparation of the Working Solution for Infusion:

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

The infusion solvent should be a mixture that promotes efficient ionization, typically 50:50 Acetonitrile:Water with 0.1% Formic Acid. The formic acid serves to donate a proton, facilitating the formation of the [M+H]⁺ ion.

-

-

Mass Spectrometer Calibration:

-

Prior to sample analysis, perform a routine calibration of the mass spectrometer according to the manufacturer's specifications. This is a critical step to ensure high mass accuracy. A calibration solution containing compounds of known mass across the desired mass range is used.

-

-

Sample Infusion and Data Acquisition:

-

Set up the ESI source in positive ionization mode.

-

Infuse the working solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire data in full scan mode over a relevant mass range (e.g., m/z 100-500). Ensure the instrument resolution is set to a high value (e.g., >70,000).

-

-

Data Analysis:

-

Examine the resulting mass spectrum for the most abundant ion.

-

For Metoprolol Acid Ethyl Ester (C₁₆H₂₅NO₄), the expected ion is the protonated molecule, [M+H]⁺.

-

The theoretical monoisotopic mass of the neutral molecule is ~295.1784 Da.

-

The theoretical m/z of the protonated ion ([C₁₆H₂₅NO₄ + H]⁺) is 296.1856 Da.

-

Compare the experimentally measured m/z value with the theoretical value. The mass error, measured in parts-per-million (ppm), should be less than 5 ppm for confident identification.

-

Experimental Workflow and Data Visualization

A clear workflow ensures reproducibility and understanding of the analytical process. The following diagram illustrates the key stages of molecular weight verification by direct infusion HRMS.

Caption: Workflow for molecular weight verification of Metoprolol Acid Ethyl Ester.

Significance in Pharmaceutical Development

The precise and accurate determination of the molecular weight of Metoprolol Acid Ethyl Ester is not merely an academic exercise; it is fundamental to several key areas of drug development:

-

Reference Standard Qualification: An accurately characterized reference standard is required for the validation of analytical methods used in quality control.

-

Impurity Identification: During forced degradation studies or analysis of manufacturing batches, HRMS can tentatively identify unknown impurities by matching their accurate mass to potential structures, such as Metoprolol Acid Ethyl Ester.

-

Metabolite Identification: In preclinical and clinical studies, identifying metabolites is crucial for understanding the drug's fate in the body. Accurate mass measurement is the first step in this process.

-

Regulatory Submissions: Dossiers submitted to regulatory agencies like the FDA and EMA must contain comprehensive characterization data for the API and all specified impurities, with molecular weight being a primary identifier.

By establishing a robust and verifiable value for the molecular weight of Metoprolol Acid Ethyl Ester, researchers and developers can ensure the integrity of their analytical data and, ultimately, contribute to the safety and quality of the final pharmaceutical product.

References

- Metoprolol Acid Ethyl Ester. Alentris Research Pvt. Ltd.

- Metoprolol EP Impurities & USP Rel

- Metoprolol Acid Ethyl Ester | C16H25NO4 | CID 14208881. PubChem.

- Metoprolol Succin

- Metoprolol Acid Ethyl Ester | CAS No- 29112-40-1. Chemicea Pharmaceuticals.

- Metoprolol Acid Ethyl Ester.

- Molecular Weight Determin

- Metoprolol Acid Ethyl Ester | 29112-40-1. SynThink Research Chemicals.

- Metoprolol Acid Ethyl Ester. Simzel Life Sciences.

- Molecular Weight Determin

- Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology.

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Metoprolol Acid Ethyl Ester | C16H25NO4 | CID 14208881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alentris.org [alentris.org]

- 5. Metoprolol Acid Ethyl Ester | CAS No- 29112-40-1 | NA [chemicea.com]

- 6. Metoprolol Acid Ethyl Ester : Venkatasai Life Sciences [venkatasailifesciences.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. simzel.com [simzel.com]

- 9. Molecular weight Determination - Aragen Bioscience [aragenbio.com]

A Guide to the Structural Elucidation of a Metoprolol-Related Compound: The Case of Metoprolol Acid Ethyl Ester

Abstract

In the landscape of pharmaceutical development and manufacturing, the assurance of drug purity is paramount. The identification and characterization of any related substances or impurities are mandated by regulatory bodies and are critical for ensuring the safety and efficacy of the active pharmaceutical ingredient (API).[1][2] This technical guide provides an in-depth, experiential walkthrough of the structural elucidation process for an unknown impurity hypothetically detected during the quality control analysis of a Metoprolol drug substance. By employing a systematic, multi-technique analytical approach, we will navigate from initial detection to the unequivocal identification of this compound as Metoprolol Acid Ethyl Ester. This document is intended for researchers, analytical scientists, and drug development professionals, offering practical insights into the logic and methodology behind modern structural elucidation.

The Initial Anomaly: Detection of an Unknown Peak

Metoprolol is a widely prescribed β1-selective adrenergic receptor blocker used in the treatment of cardiovascular diseases.[3] During a routine release testing of a Metoprolol tartrate batch, a previously uncharacterized impurity peak was observed using a validated reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection.[4][5] The impurity, eluting shortly after the main Metoprolol peak, represented approximately 0.12% of the total peak area, a level that necessitates identification under ICH Q3A(R2) guidelines.

Workflow: From Detection to Identification

The overall strategy involves a phased approach, where each step provides a new layer of information that builds upon the last. This ensures efficiency and a high degree of confidence in the final assignment.

Caption: High-level workflow for impurity structural elucidation.

Phase 1: Isolation and High-Resolution Mass Spectrometry (HRMS)

The first crucial step is to obtain a pure sample of the impurity and determine its elemental composition.

Experimental Protocol: Semi-Preparative HPLC & HRMS

-

Isolation: The Metoprolol batch is subjected to semi-preparative HPLC using a C18 column with scaled-up flow rates. Fractions corresponding to the unknown peak are collected, pooled, and the solvent is evaporated under vacuum to yield the isolated impurity as a solid.

-

Sample Preparation: A 100 µg/mL solution of the isolated impurity is prepared in a 50:50 acetonitrile:water mixture containing 0.1% formic acid to facilitate ionization.

-

Instrumentation: The sample is analyzed using a Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometer (LC-Q-TOF MS).[8][9]

-

Acquisition: Data is acquired in positive electrospray ionization (ESI+) mode. A full scan TOF-MS spectrum is acquired over a mass range of m/z 50-800. The instrument is calibrated to ensure high mass accuracy.

Data Interpretation: Determining the Molecular Formula

The HRMS analysis provides the cornerstone for our investigation: the accurate mass of the protonated molecule [M+H]⁺. This allows for the calculation of a highly probable molecular formula.

Table 1: High-Resolution Mass Spectrometry Data

| Parameter | Observed Value |

| Retention Time (min) | 8.2 |

| [M+H]⁺ Observed m/z | 296.1859 |

| [M+H]⁺ Calculated m/z | 296.1856 |

| Mass Error (ppm) | +1.0 |

| Proposed Molecular Formula | C₁₆H₂₅NO₄ |

| Rings + Double Bonds | 4.5 |

The measured mass of 296.1859 is within 1.0 ppm of the theoretical mass for the molecular formula C₁₆H₂₅NO₄. This level of accuracy provides high confidence in the elemental composition.[10]

A comparison to the molecular formula of Metoprolol (C₁₅H₂₅NO₃) reveals a net addition of CO₂H₂ (or C₂H₄O₂). This immediately suggests a modification to the parent structure, possibly the addition of an acetyl group and an ethyl group, or a related isomer. Given the structure of Metoprolol, a likely hypothesis is the presence of an ester group. The IUPAC name for this proposed structure is ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate.[11][12]

Phase 2: Structural Scaffolding with Tandem Mass Spectrometry (MS/MS)

With a molecular formula in hand, MS/MS is employed to break the molecule apart and analyze its fragments. By comparing the fragmentation pattern of the impurity to that of Metoprolol, we can deduce which parts of the original structure are retained and where the modification has occurred.[8][13]

Experimental Protocol: Product Ion Scanning

-

Method: Using the same LC-Q-TOF MS system, a targeted MS/MS experiment is performed.

-

Parameters: The precursor ion corresponding to the impurity ([M+H]⁺, m/z 296.2) is mass-selected in the quadrupole.

-

Fragmentation: The selected ions are subjected to collision-induced dissociation (CID) with nitrogen gas in the collision cell.

-

Detection: The resulting product ions are analyzed by the TOF mass analyzer.

Data Interpretation: Building a Fragmentation Map

The fragmentation of Metoprolol is well-understood and typically involves cleavage of the propanolamine side chain.[14][15] Our goal is to find these characteristic fragments in the impurity's spectrum.

Table 2: Key MS/MS Fragment Ions of the Impurity (m/z 296.2)

| Observed Fragment (m/z) | Proposed Structure / Neutral Loss | Significance |

| 224.1 | [M+H - C₃H₉N - H₂O]⁺ | Loss of isopropylamine and water, indicates intact side chain. |

| 192.1 | [M+H - C₅H₁₂NO]⁺ | Cleavage of the ether bond, retaining the modified phenyl group. |

| 116.1 | [CH₂(OH)CH₂NH₂(CH(CH₃)₂)]⁺ | Characteristic fragment of the propanolamine side chain. |

| 72.1 | [CH₂=NH₂(CH(CH₃)₂)]⁺ | Confirmatory fragment for the isopropylamino group. |

The presence of the key fragments at m/z 116.1 and 72.1 provides compelling evidence that the entire 2-hydroxy-3-(propan-2-ylamino)propoxy side chain of Metoprolol is present and unmodified in the impurity. This strongly implies the modification (the C₂H₄O₂ addition) is on the phenylacetic acid portion of the molecule, leading to the hypothesis of an ethyl ester.

Caption: Proposed MS/MS fragmentation pathway for Metoprolol Acid Ethyl Ester.

Phase 3: The Definitive Blueprint via NMR Spectroscopy

While MS provides a compelling hypothesis, it cannot definitively prove connectivity or rule out isomers. For this, Nuclear Magnetic Resonance (NMR) spectroscopy is the unequivocal gold standard.[16] A suite of 1D and 2D NMR experiments will be used to map out the complete covalent structure of the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Approximately 5 mg of the isolated impurity is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Spectra are acquired on a 500 MHz NMR spectrometer.

-

Experiments: The following experiments are conducted:

-

¹H NMR: To identify all proton environments and their couplings.

-

¹³C NMR: To identify all unique carbon environments.

-

DEPT-135: To differentiate between CH, CH₂, and CH₃ carbons.

-

COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify 2- and 3-bond correlations between protons and carbons, which is key for connecting molecular fragments.

-

Data Interpretation: Assembling the Molecular Jigsaw

The combined data from these experiments allows for the complete assignment of all proton and carbon signals and confirms the proposed structure of Metoprolol Acid Ethyl Ester.[11][17]

Table 3: Predicted ¹H and ¹³C NMR Assignments for Metoprolol Acid Ethyl Ester in CDCl₃

| Position | ¹H Chemical Shift (δ, ppm), Multiplicity | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |

| Ethyl Ester Group | |||

| -O-CH₂-CH₃ | 4.15, q | 60.8 | CH₂ |

| -O-CH₂-CH₃ | 1.25, t | 14.2 | CH₃ |

| -C(=O)- | - | 171.5 | C |

| Phenylacetic Group | |||

| -CH₂-Ph | 3.55, s | 40.5 | CH₂ |

| Ar-H (ortho to CH₂) | 7.15, d | 129.5 | CH |

| Ar-H (ortho to O) | 6.85, d | 114.5 | CH |

| Ar-C (ipso to CH₂) | - | 127.8 | C |

| Ar-C (ipso to O) | - | 157.0 | C |

| Propanolamine Chain | |||

| O-CH₂-CH(OH) | 4.05, m | 70.5 | CH₂ |

| -CH(OH)- | 4.10, m | 68.9 | CH |

| -CH₂-NH- | 2.85, m | 50.8 | CH₂ |

| -NH-CH(CH₃)₂ | 2.90, septet | 49.5 | CH |

| -CH(CH₃)₂ | 1.10, d | 23.0 | CH₃ |

Key Confirmations from 2D NMR:

-

COSY: Confirms the CH₂-CH₃ spin system of the ethyl group and the O-CH₂-CH(OH)-CH₂-NH-CH network of the side chain.

-

HSQC: Unambiguously links each proton signal in Table 3 to its corresponding carbon signal.

-

HMBC: Provides the final, critical evidence for connectivity.

Caption: Key HMBC correlations confirming the ethyl phenylacetate moiety.

The most crucial correlation is from the protons of the ethyl CH₂ group (δ 4.15) to the carbonyl carbon (δ 171.5). This ³J(C,H) correlation unequivocally links the ethyl group to the rest of the molecule via an ester linkage, confirming the structure as Metoprolol Acid Ethyl Ester .

Conclusion

Through a systematic application of modern analytical techniques, the structure of an unknown impurity in a Metoprolol drug substance was unequivocally determined. High-resolution mass spectrometry established the molecular formula C₁₆H₂₅NO₄. Tandem MS/MS analysis confirmed the presence of the intact Metoprolol side chain, localizing the modification to the aromatic portion of the molecule. Finally, a comprehensive suite of 1D and 2D NMR experiments provided the definitive proof of atomic connectivity, confirming the structure as ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate, a known related substance also referred to as Metoprolol Acid Ethyl Ester.[11][17][18][19] This workflow, which builds a hypothesis with mass spectrometry and confirms it with the structural detail of NMR, represents a robust and reliable paradigm for the characterization of pharmaceutical impurities.

References

-

Rao, R. N., & Talluri, M. V. N. K. (2011). Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MSn experiments. Journal of Mass Spectrometry, 46(10), 1035-1046. [Link]

-

De la Cruz, N., et al. (2013). Photocatalytic Decomposition of Metoprolol and Its Intermediate Organic Reaction Products: Kinetics and Degradation Pathway. Industrial & Engineering Chemistry Research, 52(47), 16600-16609. [Link]

-

Gubo, R., et al. (2021). Metoprolol and Its Degradation and Transformation Products Using AOPs-Assessment of Aquatic Ecotoxicity Using QSAR. Molecules, 26(11), 3102. [Link]

-

Wang, Z., et al. (2007). Spectral data analyses and structure elucidation of metoprolol tartrate. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1164-1169. [Link]

-

Kim, I., & Tanaka, H. (2018). Ozonation of metoprolol in aqueous solution: ozonation by-products and mechanisms of degradation. Environmental Science and Pollution Research, 25(3), 2589-2597. [Link]

-

Gubo, R., et al. (2021). Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR. ProQuest. [Link]

-

Schonsee, C. (2020). Metabolic Profiling of Metoprolol via HPLC Coupled with ESI - QqQLIT Mass Spectrometry. ResearchGate. [Link]

-

Federal Aviation Administration. (2004). Gas Chromatographic/Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product. Office of Aerospace Medicine Technical Reports. [Link]

-

Shimadzu Corporation. (n.d.). Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Application News No. 01-00213-EN. [Link]

-

National Center for Biotechnology Information. (n.d.). Metoprolol Acid Ethyl Ester. PubChem Compound Database. [Link]

-

Pharmaffiliates. (n.d.). metoprolol and its Impurities. [Link]

-

Alentris Research Pvt. Ltd. (n.d.). Metoprolol Acid Ethyl Ester. [Link]

-

Veeprho. (n.d.). Structural Elucidation of Unknown Impurity. [Link]

-

Hama, A., & Edvinsson, L. (2022). Synthesis of (S)-metoprolol ((S)-3) via a four step route including CALB catalysed kinetic resolution of 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, 1a. ResearchGate. [Link]

-

Gil, R. R., & Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 93, 8-28. [Link]

-

ResearchGate. (n.d.). NMR spectrum of a solution of metoprolol in C 6 D 6 using TMS as external standard. [Link]

-

Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. [Link]

-

Veeprho. (n.d.). Metoprolol Impurities and Related Compound. [Link]

-

Agilent Technologies. (2014). Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. Application Note. [Link]

-

Patel, H. B., et al. (2023). Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology, 16(11), 5245-5250. [Link]

-

Pop, M., et al. (2023). Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection. Molecules, 28(18), 6682. [Link]

-

SynZeal. (n.d.). Metoprolol Impurities. [Link]

-

Van den Eede, N., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112812. [Link]

-

Xu, Q., et al. (2019). HILIC-CAD separation of impurity N in metoprolol drug products. Journal of Pharmaceutical and Biomedical Analysis, 174, 532-538. [Link]

-

Allmpus. (n.d.). Metoprolol Succinate. [Link]

-

Lewis, R. J., et al. (2004). Gas Chromatographic-Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product. Journal of Analytical Toxicology, 28(4), 259-265. [Link]

-

Journal of Applied Pharmaceutical Science. (2024). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Journal of Applied Pharmaceutical Science, 14(01), 133-141. [Link]

-

Xu, Q., et al. (2019). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. Journal of Pharmaceutical and Biomedical Analysis, 174, 532-538. [Link]

-

Kumar, A., et al. (2011). An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorothiazide formulation. Der Pharma Chemica, 3(6), 461-474. [Link]

-

ResearchGate. (2011). Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MSn experiments. [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. veeprho.com [veeprho.com]

- 3. rjptonline.org [rjptonline.org]

- 4. analysis.rs [analysis.rs]

- 5. agilent.com [agilent.com]

- 6. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. veeprho.com [veeprho.com]

- 8. Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Metoprolol Acid Ethyl Ester | C16H25NO4 | CID 14208881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. alentris.org [alentris.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. synthinkchemicals.com [synthinkchemicals.com]

- 18. ispstandards.com [ispstandards.com]

- 19. allmpus.com [allmpus.com]

A Predictive Spectroscopic and Analytical Guide to Metoprolol Acid Ethyl Ester

Abstract: This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for Metoprolol Acid Ethyl Ester (CAS 29112-40-1), a key derivative of the widely used β-blocker, metoprolol.[1][2][3] In the absence of publicly available, consolidated experimental spectra for this specific ester, this document leverages established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to construct a scientifically rigorous and predictive data set. Methodologies for sample preparation and data acquisition are detailed, grounded in authoritative protocols to ensure experimental reliability. This whitepaper is intended for researchers, analytical scientists, and professionals in drug development and quality control who require a foundational understanding of the analytical characteristics of metoprolol-related compounds.

Introduction and Molecular Structure

Metoprolol is a cardioselective β1-adrenergic receptor blocker extensively used in the treatment of cardiovascular diseases, particularly hypertension.[4] Its primary metabolite is Metoprolol Acid, formed via oxidative deamination.[5][6] The ethyl ester of this acid, Metoprolol Acid Ethyl Ester, is an important derivative for analytical and synthetic purposes. A precise understanding of its spectroscopic signature is crucial for its identification, quantification, and quality assessment in various matrices.

The molecular structure, with a formula of C₁₆H₂₅NO₄ and a molecular weight of 295.37 g/mol , forms the basis for all subsequent spectroscopic predictions.[1][7]

Caption: Chemical Structure of Metoprolol Acid Ethyl Ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on the analysis of the parent compound, metoprolol, and known chemical shifts for ethyl ester functional groups.[8][9][10][11]

Predicted ¹H NMR Data

Solvent: CDCl₃ Standard: Tetramethylsilane (TMS) Field Strength: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |

| ~ 7.15 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to CH₂COO) | Aromatic protons on the benzene ring. |

| ~ 6.85 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to OCH₂) | Aromatic protons on the benzene ring. |

| ~ 4.15 | q, J ≈ 7.1 Hz | 2H | -COOCH₂ CH₃ | Quartet due to coupling with the adjacent methyl group protons. Downfield shift is caused by the adjacent oxygen of the ester.[12] |

| ~ 4.00 | m | 3H | -OCH₂ CH(OH)- | Complex multiplet for the three protons of the propoxy chain. |

| ~ 3.60 | s | 2H | Ar-CH₂ COO- | Singlet for the benzylic protons adjacent to the ester carbonyl. |

| ~ 2.80 | m | 2H | -CH(OH)CH₂ NH- | Multiplet for the protons adjacent to the nitrogen and hydroxyl-bearing carbon. |

| ~ 2.65 | m | 1H | -NH-CH (CH₃)₂ | Multiplet for the methine proton of the isopropyl group. |

| ~ 1.25 | t, J ≈ 7.1 Hz | 3H | -COOCH₂CH₃ | Triplet due to coupling with the adjacent methylene group protons.[13] |

| ~ 1.10 | d, J ≈ 6.2 Hz | 6H | -CH(CH₃ )₂ | Doublet for the six equivalent protons of the isopropyl methyl groups. |

| ~ 2.5-3.5 | br s | 2H | -OH , -NH | Broad signals for the hydroxyl and amine protons; exchangeable with D₂O. |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Standard: Tetramethylsilane (TMS) Field Strength: 100 MHz

| Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |

| ~ 172.0 | C =O | Carbonyl carbon of the ethyl ester. |

| ~ 158.0 | Ar-C -O | Aromatic carbon attached to the ether oxygen. |

| ~ 130.0 | Ar-C H | Aromatic methine carbons. |

| ~ 128.0 | Ar-C -CH₂ | Aromatic quaternary carbon attached to the acetate group. |

| ~ 114.5 | Ar-C H | Aromatic methine carbons. |

| ~ 70.5 | -OC H₂- | Carbon of the propoxy chain attached to the aromatic ring. |

| ~ 69.0 | -C H(OH)- | Carbon bearing the hydroxyl group. |

| ~ 61.0 | -COOC H₂CH₃ | Methylene carbon of the ethyl ester. |

| ~ 50.5 | -NH-C H(CH₃)₂ | Methine carbon of the isopropyl group. |

| ~ 49.5 | -CH(OH)C H₂NH- | Carbon adjacent to the amine. |

| ~ 41.0 | Ar-C H₂COO- | Benzylic carbon of the acetate group. |

| ~ 23.0 | -CH(C H₃)₂ | Methyl carbons of the isopropyl group. |

| ~ 14.2 | -COOCH₂C H₃ | Methyl carbon of the ethyl ester. |

NMR Experimental Protocol

A standardized protocol ensures reproducibility and data integrity.[14]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Metoprolol Acid Ethyl Ester for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[15]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

-

If the sample contains particulates, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[15]

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-2 second relaxation delay).

-

For ¹³C NMR, acquire a proton-decoupled spectrum (e.g., 1024 scans, 2-second relaxation delay).

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all peaks in the ¹H spectrum.

-

Calibrate the ¹³C spectrum by referencing the CDCl₃ solvent peak (δ 77.16 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. An LC-MS/MS method is typically employed for such analyses.[16][17][18][19]

Predicted Mass Spectrum Data

Ionization Mode: Electrospray Ionization (ESI), Positive Mode Mass Analyzer: Triple Quadrupole or Orbitrap

| m/z (Mass-to-Charge) | Ion | Predicted Fragmentation Pathway |

| 296.18 | [M+H]⁺ | Protonated molecular ion. The base peak in ESI+. |

| 280.15 | [M+H-CH₄]⁺ | Loss of methane from the isopropyl group. |

| 222.14 | [M+H-C₃H₇N]⁺ | Loss of the isopropylamine moiety. |

| 116.09 | [C₆H₁₄NO]⁺ | Cleavage of the ether bond, resulting in the protonated isopropylamino-propanol side chain. A characteristic fragment for metoprolol and its derivatives.[16] |

| 88.05 | [C₄H₈O₂]⁺ | McLafferty rearrangement of the ethyl ester group.[20][21] |

MS Fragmentation Pathway Visualization

Caption: Predicted ESI+ Fragmentation of Metoprolol Acid Ethyl Ester.

LC-MS/MS Experimental Protocol

-

Sample Preparation:

-

Prepare a stock solution of Metoprolol Acid Ethyl Ester in methanol at 1 mg/mL.

-

Create a working solution by diluting the stock solution to 1 µg/mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer Conditions:

-

Ion Source: ESI, Positive Mode.

-

Scan Mode: Full scan (m/z 50-500) to identify the parent ion, followed by product ion scan (MS/MS) of the precursor ion at m/z 296.2.

-

Capillary Voltage: 3.5 kV.

-

Collision Gas: Argon.

-

Collision Energy: Optimize by ramping from 10-40 eV to achieve desired fragmentation.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3350 - 3250 | Medium, Broad | O-H, N-H | Stretching |

| 3050 - 3010 | Weak | Aromatic C-H | Stretching |

| 2980 - 2850 | Strong | Aliphatic C-H | Stretching |

| ~ 1735 | Strong | Ester C=O | Stretching. The position is characteristic of a saturated aliphatic ester.[22][23] |

| 1610, 1510 | Medium | Aromatic C=C | Stretching |

| 1250 - 1050 | Strong | C-O | Stretching (Ether and Ester). Esters typically show two C-O stretches.[24][25] |

| ~ 830 | Strong | C-H | Out-of-plane bending (para-disubstituted ring) |

FTIR Experimental Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Acquire a background spectrum of the clean, empty ATR stage.

-

Place a small amount (1-2 mg) of the solid Metoprolol Acid Ethyl Ester sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the range of 4000-600 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

The resulting spectrum will be an absorbance spectrum automatically ratioed against the background.

-

-

Data Processing:

-

Perform baseline correction if necessary.

-

Label significant peaks with their corresponding wavenumbers.

-

Integrated Analytical Workflow

A robust analytical strategy combines these techniques for unambiguous identification and characterization.

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of Metoprolol Acid Ethyl Ester. The predicted NMR, MS, and IR data, derived from foundational spectroscopic principles and analysis of analogous structures, offer a robust baseline for researchers. The included protocols for data acquisition are based on standard, validated methodologies designed to yield high-quality, reliable data. By integrating these techniques, scientists can achieve unambiguous structural confirmation and characterization, which is essential for applications in pharmaceutical development, quality control, and metabolic research.

References

- National Center for Biotechnology Information. (n.d.). A rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications. PubChem.

- Atmakuri, L. R., et al. (2024). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Journal of Applied Pharmaceutical Science.

- Atmakuri, L. R., et al. (2024). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Journal of Applied Pharmaceutical Science.

- N/A. (n.d.). Determination of Metoprolol in Human Plasma by Liquid Chromatography Tandem-Mass Spectrometry. International Journal of Pharmaceutical and Phytopharmacological Research.

- N/A. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube.

- OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry.

- N/A. (n.d.). IR Spectroscopy of Esters. N/A.

- N/A. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition.

- ResearchGate. (n.d.). Metoprolol Succinate (pure drug) FTIR spectrum. ResearchGate.

- National Center for Biotechnology Information. (n.d.). Metoprolol Acid Ethyl Ester. PubChem.

- ACS Publications. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels.

- Alentris Research Pvt. Ltd. (n.d.). Metoprolol Acid Ethyl Ester. Alentris Research.

- N/A. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. N/A.

- National Center for Biotechnology Information. (n.d.). Metoprolol Acid. PubChem.

- N/A. (2024). NMR of ethyl ethanoate for A-level Chemistry. YouTube.

- ChemicalBook. (n.d.). Metoprolol tartrate(56392-17-7) 1H NMR spectrum. ChemicalBook.

- ChemicalBook. (2023). Metoprolol Acid Ethyl Ester (CAS 29112-40-1). ChemicalBook.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- Chemicea Pharmaceuticals. (n.d.). Metoprolol Acid Ethyl Ester. Chemicea.

- ACS Publications. (n.d.). NMR Guidelines for ACS Journals. ACS Publications.

- N/A. (n.d.). NMR Sample Preparation. N/A.

- Study.com. (n.d.). Sketch the 1H NMR spectrum of ethyl acetate (CH3C(O)OCH2CH3) approximate chemical shift values of all peaks. Homework.Study.com.

- SpectraBase. (n.d.). Metoprolol - Optional[1H NMR] - Spectrum. SpectraBase.

- LabSolutions. (n.d.). Metoprolol Acid. LabSolutions.

- N/A. (n.d.). Spectroscopy Tutorial: Esters. N/A.

- ResearchGate. (n.d.). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. ResearchGate.

Sources

- 1. alentris.org [alentris.org]

- 2. Metoprolol Acid Ethyl Ester | 29112-40-1 [chemicalbook.com]

- 3. Metoprolol Acid Ethyl Ester | CAS No- 29112-40-1 | NA [chemicea.com]

- 4. researchgate.net [researchgate.net]

- 5. Metoprolol Acid | C14H21NO4 | CID 62936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. Metoprolol Acid Ethyl Ester | C16H25NO4 | CID 14208881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Metoprolol tartrate(56392-17-7) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. researchgate.net [researchgate.net]

- 13. homework.study.com [homework.study.com]

- 14. pubsapp.acs.org [pubsapp.acs.org]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. japsonline.com [japsonline.com]

- 19. eijppr.com [eijppr.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. tdx.cat [tdx.cat]

- 22. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 23. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 24. m.youtube.com [m.youtube.com]

- 25. purdue.edu [purdue.edu]

An In-depth Technical Guide to Metoprolol Acid Ethyl Ester: An Emerging Impurity of Concern

Abstract

This technical guide provides a comprehensive overview of Metoprolol Acid Ethyl Ester, a potential impurity in the synthesis and formulation of metoprolol, a widely used beta-blocker. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the formation, identification, and control of this specific impurity. We will explore its chemical properties, plausible formation pathways, and a detailed analytical methodology for its detection and quantification. Furthermore, this guide will delve into the regulatory landscape surrounding pharmaceutical impurities, providing a framework for ensuring the quality, safety, and efficacy of metoprolol-containing drug products.

Introduction: The Criticality of Impurity Profiling in Metoprolol

Metoprolol, chemically known as 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol, is a cornerstone in the management of cardiovascular diseases.[1] Its efficacy and safety are paramount, necessitating stringent control over any impurities that may arise during its lifecycle. Pharmaceutical impurities, even in trace amounts, can have a significant impact on the safety, efficacy, and stability of the final drug product.[2] The International Council for Harmonisation (ICH) has established clear guidelines (Q3A/B) for the reporting, identification, and qualification of impurities in new drug substances and products, underscoring the global regulatory expectation for thorough impurity profiling.[3][4][5]

This guide focuses on a specific, and potentially overlooked, impurity: Metoprolol Acid Ethyl Ester. While not currently listed as a specified impurity in major pharmacopeias such as the United States Pharmacopeia-National Formulary (USP-NF) or the European Pharmacopoeia (Ph. Eur.), its potential for formation warrants a proactive and scientifically rigorous approach to its control.[6]

Physicochemical Properties and Formation Pathway of Metoprolol Acid Ethyl Ester

Chemical Identity

Metoprolol Acid Ethyl Ester is chemically identified as 2-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetic acid ethyl ester.[7][8][9][10] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 2-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetic acid ethyl ester | [7][8][9][10] |

| CAS Number | 29112-40-1 | [8][10][11] |

| Molecular Formula | C16H25NO4 | [8][10][11] |

| Molecular Weight | 295.37 g/mol | [11] |

Plausible Formation Pathway: Fischer-Speier Esterification

The formation of Metoprolol Acid Ethyl Ester can be logically postulated to occur via the Fischer-Speier esterification of a precursor, tentatively named "Metoprolol Acid," with ethanol.[12][13][14][15][16][17] This acid-catalyzed reaction is a classic method for ester synthesis.[13][14][15][16][17]

The "Metoprolol Acid" (4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetic acid) is a known metabolite and potential degradation product of metoprolol. The esterification process is likely to occur if this acid precursor is present in a reaction mixture or formulation containing ethanol, especially in the presence of an acid catalyst.

The proposed mechanism involves the following steps:

-

Protonation of the Carboxylic Acid: The carbonyl oxygen of the "Metoprolol Acid" is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethanol: The oxygen atom of ethanol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The final deprotonation of the carbonyl oxygen yields the Metoprolol Acid Ethyl Ester.

Caption: Proposed Fischer-Speier esterification pathway for the formation of Metoprolol Acid Ethyl Ester.

Analytical Control Strategy

A robust analytical method is essential for the detection and quantification of Metoprolol Acid Ethyl Ester. A validated High-Performance Liquid Chromatography (HPLC) method is the industry standard for such purposes.

Proposed HPLC Method

The following HPLC method is proposed for the separation and quantification of Metoprolol Acid Ethyl Ester from metoprolol and other potential impurities. The rationale behind the selection of these parameters is to achieve a balance between resolution, sensitivity, and analysis time.

| Parameter | Proposed Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds like metoprolol and its impurities. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure the analytes are in their protonated form, leading to better peak shape. |